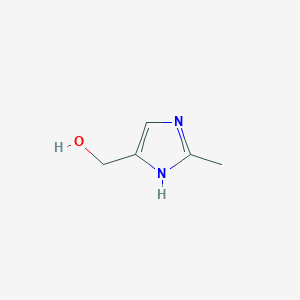

(2-Methyl-1H-imidazol-4-yl)methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-methyl-1H-imidazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-4-6-2-5(3-8)7-4/h2,8H,3H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQRMTENGXFRETM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70467141 | |

| Record name | (2-Methyl-1H-imidazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70467141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45533-87-7 | |

| Record name | (2-Methyl-1H-imidazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70467141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-Methyl-1H-imidazol-4-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (2-Methyl-1H-imidazol-4-yl)methanol: Chemical Properties, Structure, and Synthetic Approaches

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Methyl-1H-imidazol-4-yl)methanol is a heterocyclic organic compound featuring a substituted imidazole core. Imidazole moieties are of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules, including the essential amino acid histidine. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, plausible synthetic routes, and potential biological significance of this compound. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages established chemical principles and data from analogous compounds to provide a robust predictive profile for research and development purposes.

Chemical Structure and Properties

This compound possesses a central imidazole ring, which is a five-membered aromatic heterocycle containing two nitrogen atoms. The ring is substituted with a methyl group at the 2-position and a hydroxymethyl group at the 4-position. The presence of the hydroxyl group and the nitrogen atoms in the imidazole ring allows for hydrogen bonding, influencing the molecule's solubility and potential interactions with biological targets.

Chemical Identifiers

| Identifier | Value |

| CAS Number | 45533-87-7[1][2] |

| Molecular Formula | C₅H₈N₂O[1][2] |

| Molecular Weight | 112.13 g/mol [1][2] |

| IUPAC Name | This compound |

| Synonyms | 4-(Hydroxymethyl)-2-methyl-1H-imidazole, 2-Methylimidazole-4-methanol |

Physicochemical Properties (Predicted and Experimental)

| Property | Value | Source/Method |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| pKa (imidazole ring) | ~6-7 | Analogy to N-alkylimidazoles |

| LogP (estimated) | -0.4 | Computed by Cactvs 3.4.8.18[1] |

| Hydrogen Bond Donor Count | 2 | Computed by Cactvs 3.4.8.18 |

| Hydrogen Bond Acceptor Count | 2 | Computed by Cactvs 3.4.8.18[1] |

| Rotatable Bond Count | 1 | Computed by Cactvs 3.4.8.18 |

| Solubility | Soluble in water and polar organic solvents like methanol and DMSO. | Predicted based on structure |

Chemical Structure and Synthesis

The structure of this compound is presented below.

References

Synthesis pathways for (2-Methyl-1H-imidazol-4-yl)methanol

An In-depth Technical Guide to the Synthesis of (2-Methyl-1H-imidazol-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its bifunctional nature, possessing both a nucleophilic imidazole ring and a versatile hydroxymethyl group, makes it a valuable intermediate for creating diverse molecular architectures. This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, complete with detailed experimental protocols, quantitative data, and process diagrams to facilitate its preparation in a laboratory setting.

Core Synthesis Pathways

Two primary and reliable synthetic routes for the preparation of this compound have been identified from the literature. These pathways commence from either a carboxylic acid ester or a carbaldehyde precursor, with both routes involving a critical reduction step.

Pathway 1: Reduction of a 4-Imidazolecarboxylic Acid Ester

This pathway is a robust method for producing 4-(hydroxymethyl)imidazole derivatives. It involves the reduction of a lower alkyl ester of 2-methyl-1H-imidazole-4-carboxylic acid. While various reducing agents can be employed, the use of an alkali metal in liquid ammonia is a well-documented and effective method.[1]

The overall transformation can be represented as follows:

Caption: Reduction of an imidazole ester to an alcohol.

A detailed experimental protocol for a closely related compound, 4-(hydroxymethyl)-5-methylimidazole hydrochloride, is provided in a U.S. Patent, which can be adapted for the synthesis of the target molecule.[1]

Pathway 2: Reduction of 2-Methyl-1H-imidazole-4-carbaldehyde

This alternative pathway utilizes the corresponding aldehyde, 2-methyl-1H-imidazole-4-carbaldehyde, as the starting material. The formyl group is reduced to a hydroxymethyl group using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄). This method is particularly useful when the aldehyde precursor is readily available.

The synthetic transformation is depicted below:

Caption: Reduction of an imidazole aldehyde to an alcohol.

The synthesis of the starting aldehyde, 2-methyl-1H-imidazole-4-carbaldehyde, can be achieved through various methods, and its availability is noted in chemical supplier databases.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of a closely related compound, 4-(hydroxymethyl)-5-methylimidazole hydrochloride, via the reduction of the corresponding carboxylic acid ester, as this is the most detailed procedure available in the searched literature.[1] This data can serve as a benchmark for the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | Ethyl 4-methyl-5-imidazolecarboxylate | [1] |

| Reducing Agent | Sodium (Na) | [1] |

| Solvent | Liquid Ammonia (NH₃) | [1] |

| Proton Source | Ammonium Chloride (NH₄Cl) | [1] |

| Reaction Temperature | -78°C to reflux | [1] |

| Yield | 72% | [1] |

| Product Form | Hydrochloride salt | [1] |

Detailed Experimental Protocols

The following protocols are adapted from established procedures for structurally similar compounds and provide a detailed guide for the synthesis of this compound.

Protocol for Pathway 1: Reduction of Ethyl 2-Methyl-1H-imidazole-4-carboxylate

This protocol is adapted from the synthesis of 4-(hydroxymethyl)-5-methylimidazole hydrochloride.[1]

Materials:

-

Ethyl 2-methyl-1H-imidazole-4-carboxylate

-

Sodium metal

-

Liquid ammonia

-

Ammonium chloride

-

n-Propanol

-

Concentrated hydrochloric acid

-

Anhydrous diethyl ether

Equipment:

-

Three-neck round-bottom flask

-

Dry ice/acetone condenser

-

Mechanical stirrer

-

Dropping funnel

-

Heating mantle

Procedure:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a dry ice/acetone condenser, mechanical stirrer, and an addition funnel, collect approximately 600 mL of liquid ammonia.

-

Addition of Reactants: Under a nitrogen atmosphere, add the ethyl 2-methyl-1H-imidazole-4-carboxylate to the liquid ammonia.

-

Reduction: While stirring, add small pieces of sodium metal to the reaction mixture until a persistent blue color is observed.

-

Quenching: After the reduction is complete (as monitored by TLC), cautiously add ammonium chloride to quench the excess sodium.

-

Work-up: Allow the ammonia to evaporate. To the residue, add n-propanol and then acidify to a pH of approximately 1 with concentrated hydrochloric acid.

-

Isolation: Filter the resulting mixture and wash the solid with warm n-propanol. Concentrate the filtrate under reduced pressure.

-

Crystallization: Allow the concentrated solution to stand, promoting crystallization of the hydrochloride salt of the product. The crystals can be collected by filtration and dried.

Protocol for Pathway 2: Reduction of 2-Methyl-1H-imidazole-4-carbaldehyde

This protocol is based on a general procedure for the reduction of imidazole aldehydes.[2]

Materials:

-

2-Methyl-1H-imidazole-4-carbaldehyde

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium sulfate decahydrate (Na₂SO₄·10H₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Standard glassware for filtration and extraction

Procedure:

-

Reaction Setup: Suspend 2-methyl-1H-imidazole-4-carbaldehyde in anhydrous THF in a round-bottom flask and cool the mixture to 0°C in an ice bath.

-

Addition of Reducing Agent: Add lithium aluminum hydride in small portions to the stirred suspension over a period of 10 minutes.

-

Reaction: Continue stirring the suspension at 0°C for an additional 10 minutes.

-

Quenching: Under vigorous stirring, quench the excess hydride by the careful, bulk addition of solid sodium sulfate decahydrate. Add more THF if necessary to maintain a stirrable slurry.

-

Work-up: Continue stirring for 1 hour. Filter the suspension to remove the inorganic salts.

-

Isolation: Remove the solvent from the filtrate under reduced pressure to afford the crude product. The product can be further purified by column chromatography or recrystallization if necessary.

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow from starting materials to the final product for both pathways.

Caption: Synthetic workflow for this compound.

Conclusion

The synthesis of this compound can be reliably achieved through the reduction of either its corresponding carboxylic acid ester or carbaldehyde. The choice of pathway will likely depend on the availability and cost of the starting materials. The provided protocols, adapted from established literature procedures, offer a solid foundation for the successful laboratory preparation of this important pharmaceutical intermediate. Careful attention to reaction conditions and purification techniques will ensure a high yield and purity of the final product.

References

Spectroscopic Profile of (2-Methyl-1H-imidazol-4-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (2-Methyl-1H-imidazol-4-yl)methanol (C₅H₈N₂O, Molecular Weight: 112.13 g/mol ). Due to the limited availability of experimental spectra in public databases, this document presents a combination of predicted data and analysis based on analogous compounds to facilitate the identification and characterization of this molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and computational models.

Predicted ¹H NMR Data

Solvent: DMSO-d₆ Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.78 | s | 1H | H5 (imidazole ring) |

| ~4.85 | t, J=5.5 Hz | 1H | OH |

| ~4.35 | d, J=5.5 Hz | 2H | CH₂ |

| ~2.25 | s | 3H | CH₃ |

| ~11.9 (broad) | s | 1H | NH |

Predicted ¹³C NMR Data

Solvent: DMSO-d₆ Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~148.5 | C2 (imidazole ring) |

| ~135.0 | C4 (imidazole ring) |

| ~115.5 | C5 (imidazole ring) |

| ~55.0 | CH₂ |

| ~13.5 | CH₃ |

Note: The chemical shifts of imidazole ring carbons can be influenced by tautomerization in solution, potentially leading to broadened signals.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 (broad) | Strong | O-H stretch (alcohol) |

| 3150-3000 | Medium | N-H stretch (imidazole ring) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| ~1670 | Medium | C=N stretch (imidazole ring) |

| ~1580 | Medium | C=C stretch (imidazole ring) |

| 1100-1000 | Strong | C-O stretch (primary alcohol) |

Mass Spectrometry (MS)

Ionization Mode: Electrospray Ionization (ESI) or Electron Ionization (EI)

The mass spectrum is expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺.

-

Molecular Ion (M⁺): m/z = 112.13

-

Protonated Molecular Ion ([M+H]⁺): m/z = 113.14

Expected Fragmentation Pattern:

The fragmentation of this compound would likely involve the loss of small, stable molecules. Key fragmentation pathways may include:

-

Loss of a hydroxyl radical (•OH) from the molecular ion.

-

Loss of formaldehyde (CH₂O) from the molecular ion.

-

Cleavage of the C-C bond between the imidazole ring and the methanol group.

-

Fragmentation of the imidazole ring itself.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

¹H NMR Acquisition:

-

Pulse Angle: 30-45°

-

Spectral Width: ~16 ppm

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 16-64

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled

-

Pulse Angle: 30-45°

-

Spectral Width: ~220 ppm

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or more

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty ATR setup.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or water).

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent or a solvent mixture compatible with the mass spectrometer.

-

If necessary, filter the final solution to remove any particulates.

Instrument Setup (ESI):

-

Set the ion source to positive or negative ionization mode.

-

Optimize the capillary voltage, cone voltage, and desolvation gas flow and temperature for the compound.

-

Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system.

Unraveling the Intricacies: A Technical Guide to the Mechanism of Action of Substituted Imidazole Compounds

For Immediate Release

This technical guide provides an in-depth exploration of the diverse mechanisms of action of substituted imidazole compounds, a versatile class of molecules with significant therapeutic potential. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current understanding, presents key quantitative data, details experimental methodologies, and visualizes complex biological processes.

Substituted imidazoles form the backbone of a wide array of pharmacologically active agents, demonstrating efficacy as anticancer, antifungal, anti-inflammatory, and antimicrobial agents. Their therapeutic versatility stems from the unique chemical properties of the imidazole ring, which allows for diverse substitutions that can be fine-tuned to interact with a variety of biological targets. This guide delves into the core mechanisms through which these compounds exert their effects, including enzyme inhibition, DNA intercalation, and modulation of critical signaling pathways.

Key Mechanisms of Action

Substituted imidazole compounds employ a range of strategies to modulate cellular functions and combat disease. The primary mechanisms are detailed below.

Enzyme Inhibition

The imidazole scaffold is a privileged structure in the design of enzyme inhibitors, capable of interacting with the active sites of numerous enzymes through various non-covalent interactions.

Certain imidazole-based compounds function as potent inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from histones, HDACs lead to chromatin condensation and transcriptional repression. Imidazole-containing HDAC inhibitors often chelate the zinc ion within the enzyme's active site, leading to histone hyperacetylation and the reactivation of tumor suppressor genes. This mechanism is a cornerstone of their anticancer activity.[1]

Substituted imidazoles have been extensively investigated as inhibitors of carbonic anhydrases, particularly the tumor-associated isoforms CA IX and CA XII. These enzymes are crucial for pH regulation in the hypoxic tumor microenvironment. Inhibition of these CAs by imidazole derivatives can disrupt the tumor's ability to maintain a favorable acidic environment for growth and metastasis.[2]

The imidazole scaffold is a common feature in many kinase inhibitors, targeting key signaling pathways involved in cell proliferation, differentiation, and survival.

-

p38 MAP Kinase Inhibition: Substituted imidazoles are well-established inhibitors of p38 mitogen-activated protein (MAP) kinase, a key regulator of inflammatory cytokine production. By binding to the ATP-binding pocket of p38, these compounds can effectively block the downstream signaling cascade responsible for inflammation, making them promising candidates for the treatment of inflammatory diseases.[3][4]

-

Epidermal Growth Factor Receptor (EGFR) Inhibition: Several imidazole derivatives have been developed as inhibitors of EGFR, a receptor tyrosine kinase that is often overexpressed or mutated in various cancers. These inhibitors typically compete with ATP for binding to the kinase domain of EGFR, thereby blocking downstream signaling pathways that promote cell proliferation and survival.[5][6][7]

In the realm of antifungal therapy, imidazole-based drugs are renowned for their inhibition of CYP51, a crucial enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane. By inhibiting CYP51, these compounds disrupt membrane integrity, leading to fungal cell death.[8][9][10][11]

DNA Intercalation

Some substituted imidazole compounds exert their cytotoxic effects by intercalating into the DNA double helix. This physical insertion between base pairs can interfere with DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. This mechanism is particularly relevant for their application as anticancer agents.

Quantitative Data Summary

The following tables summarize the inhibitory activities of various substituted imidazole compounds against their respective targets. This data is crucial for structure-activity relationship (SAR) studies and the rational design of more potent and selective inhibitors.

Table 1: Anticancer Activity of Substituted Imidazole Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Kim-161 (5a) | T24 (Urothelial) | 56.11 | [12] |

| Kim-111 (5b) | T24 (Urothelial) | 67.29 | [12] |

| Imidazole 21a | NUGC-3 (Gastric) | 0.06 | [13] |

| Imidazole 21b | NUGC-3 (Gastric) | 0.05 | [13] |

| 1-(4-phenylthiazol-2-yl)-4-(thiophen-2-yl)-1H-imidazol-2-amine (22) | NUGC-3 (Gastric) | 0.05 | [13] |

| Benzimidazole-pyrazole 37 | A549 (Lung) | 2.2 | [14] |

| Benzimidazole-pyrazole 38 | A549 (Lung) | 2.8 | [14] |

| Fused Imidazole 3c | MDA-MB-231 (Breast) | 1.98 | [7] |

| Fused Imidazole 3c | T47D (Breast) | 2.54 | [7] |

| Fused Imidazole 3c | MCF-7 (Breast) | 4.07 | [7] |

| Fused Imidazole 3c | A549 (Lung) | 3.12 | [7] |

| Fused Imidazole 3c | HT-29 (Colorectal) | 2.89 | [7] |

| Imidazole Hybrid 6 | PC3 (Prostate) | 0.097 | [15] |

| Imidazole Hybrid 6 | A549 (Lung) | 0.04 | [15] |

| Imidazole Hybrid 6 | MCF7 (Breast) | 0.013 | [15] |

| Imidazole Hybrid 6 | A2780 (Ovarian) | 0.022 | [15] |

Table 2: Enzyme Inhibition Data for Substituted Imidazole Compounds

| Compound/Derivative | Target Enzyme | IC50 / Ki | Reference |

| Fused Imidazole 16 | EGFR | 617.33 nM (IC50) | [1] |

| Fused Imidazole 17 | EGFR | 236.38 nM (IC50) | [1] |

| Imidazothiazole-thiazolidinone 9 | EGFR | 18.35 µM (IC50) | [1] |

| Fused Imidazole 3c | EGFR | 236.38 nM (IC50) | [5][7] |

| Fused Imidazole 2c | EGFR | 617.33 nM (IC50) | [5][7] |

| Fused Imidazole 2d | EGFR | 710 nM (IC50) | [7] |

| Compound AA6 | p38 MAP Kinase | 403.57 nM (IC50) | [3][4][16] |

| Adezmapimod (SB203580) | p38 MAP Kinase | 222.44 nM (IC50) | [3][4][16] |

| Imidazole 5d | hCA IX | 10.1 nM (Ki) | [17] |

| Imidazole 5g | hCA IX | 19.4 nM (Ki) | [17] |

| Imidazole 5l | hCA IX | 19.8 nM (Ki) | [17] |

| Imidazole 5l | hCA XII | 20 nM (Ki) | [17] |

| VT-1161 (Oteseconazole) | C. albicans CYP51 | 1.4 - 1.6 µM (IC50) | [8] |

| VT-1129 | C. neoformans CYP51 | 0.16 - 0.18 µM (IC50) | [8] |

| Voriconazole | C. albicans CYP51 | 1.6 µM (IC50) | [11] |

| Prothioconazole-desthio | C. albicans CYP51 | 1.9 µM (IC50) | [11] |

| Compound 10c | HDAC1 | 26.2 nM (IC50) | [18] |

| Compound 10c | HDAC2 | 59.3 nM (IC50) | [18] |

| Compound 6d | HDAC1 | 13.2 nM (IC50) | [18] |

| Compound 6d | HDAC2 | 77.2 nM (IC50) | [18] |

| Compound 6d | HDAC3 | 8,908 nM (IC50) | [18] |

Table 3: Anti-inflammatory Activity of Substituted Imidazole Derivatives

| Compound/Derivative | Animal Model | % Inhibition of Edema | Reference |

| Di- and tri-substituted imidazoles (6 compounds) | Carrageenan-induced rat paw edema | 49.58 - 58.02% | [19] |

| Compound 2a | Carrageenan-induced rat paw edema | 100% (at 100 mg/kg) | [19] |

| Compound 2b | Carrageenan-induced rat paw edema | 100% (at 100 mg/kg) | [19] |

| Benzimidazole 5g | Carrageenan-induced rat paw edema | 74.17% | [20] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. This section outlines the protocols for key experiments used to elucidate the mechanisms of action of substituted imidazole compounds.

Cell Viability Assay (MTT Assay)

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Treat the cells with various concentrations of the substituted imidazole compound (typically in a logarithmic series) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS). Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Enzyme Inhibition Assays

This assay measures the ability of a compound to inhibit the enzymatic activity of HDACs.

Principle: A fluorogenic HDAC substrate is deacetylated by the HDAC enzyme. A developer solution then cleaves the deacetylated substrate, releasing a fluorescent molecule. The intensity of the fluorescence is inversely proportional to the HDAC activity.

Protocol:

-

Reagent Preparation: Prepare serial dilutions of the test compound in HDAC assay buffer. The final DMSO concentration should be kept low (e.g., <1%).

-

Reaction Setup: In a 96-well black microplate, add the HDAC assay buffer, the test compound at various concentrations (and a DMSO control), and the diluted recombinant HDAC enzyme.

-

Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes.

-

Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the reaction.

-

Incubation: Mix and incubate the plate at 37°C for 30 minutes.

-

Stop and Develop: Add a developer solution containing an HDAC inhibitor (e.g., Trichostatin A) to stop the reaction and initiate the development of the fluorescent signal.

-

Final Incubation: Incubate the plate at room temperature for 15 minutes, protected from light.

-

Fluorescence Measurement: Read the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm).

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC50 value from the dose-response curve.

This type of assay quantifies the ability of a compound to inhibit the phosphorylation activity of a specific kinase.

Principle: A kinase enzyme transfers a phosphate group from ATP to a specific substrate. The assay measures either the amount of phosphorylated substrate or the amount of ADP produced.

Protocol (Generic Luminescent Kinase Assay - ADP-Glo™):

-

Reagent Preparation: Dilute the kinase, substrate, ATP, and test compounds in the appropriate kinase buffer.

-

Reaction Setup: In a 384-well plate, add the test compound or vehicle control, the kinase enzyme, and a mixture of the substrate and ATP.

-

Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

-

ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the ADP generated during the kinase reaction back to ATP and to generate a luminescent signal using a luciferase/luciferin reaction. Incubate at room temperature for 30 minutes.

-

Luminescence Measurement: Record the luminescence using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition and determine the IC50 value.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a standard animal model to evaluate the acute anti-inflammatory activity of compounds.

Principle: Subplantar injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Protocol:

-

Animal Acclimatization: Acclimate male Wistar rats (150-200 g) to the laboratory conditions for at least one week.

-

Compound Administration: Administer the test compound or vehicle control orally or intraperitoneally to the rats. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.

-

Induction of Edema: After a specific time (e.g., 1 hour after compound administration), inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat immediately after the carrageenan injection (time 0) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Visualizing the Mechanisms

Diagrams are powerful tools for understanding complex biological processes. The following visualizations, created using the DOT language, illustrate key signaling pathways and experimental workflows.

Signaling Pathways

Caption: HDAC Inhibition Signaling Pathway.

Caption: p38 MAP Kinase Signaling Pathway.

Experimental Workflows

References

- 1. Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases [mdpi.com]

- 2. Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06290F [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors [frontiersin.org]

- 9. Design, synthesis, and antifungal activity of novel amide imidazole CYP51 inhibitors with aromatic fused ring hydrophobic side chains - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Tailored Tetrasubstituted Imidazole Carrying the Benzenesulfonamide Fragments as Selective Human Carbonic Anhydrase IX/XII Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Balancing Histone Deacetylase (HDAC) Inhibition and Drug‐likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]

- 20. In vivo anti-inflammatory activity and docking study of newly synthesized benzimidazole derivatives bearing oxadiazole and morpholine rings - PubMed [pubmed.ncbi.nlm.nih.gov]

(2-Methyl-1H-imidazol-4-yl)methanol CAS 45533-87-7 physical data

An In-depth Technical Guide to (2-Methyl-1H-imidazol-4-yl)methanol (CAS 45533-87-7)

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical and Physical Properties

This compound, with the CAS number 45533-87-7, is a heterocyclic compound belonging to the imidazole family.[1][2][3] Imidazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[4][5]

The key physical and chemical data for this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 45533-87-7 | [1][2][3] |

| Molecular Formula | C₅H₈N₂O | [1][6] |

| Molecular Weight | 112.13 g/mol | [1][6] |

| Monoisotopic Mass | 112.063662883 Da | [6] |

| IUPAC Name | This compound | [6] |

| Synonyms | 4-(Hydroxymethyl)-2-methyl-1H-imidazole, (2-METHYL-1H-IMIDAZOL-5-YL)METHANOL | [2][6] |

| Appearance | Not explicitly stated, but related compounds are crystalline solids. | |

| Hydrogen Bond Donor Count | 2 | [6] |

| Hydrogen Bond Acceptor Count | 2 | [6] |

| Rotatable Bond Count | 1 | [6] |

| Topological Polar Surface Area | 48.9 Ų | [6] |

| XlogP (predicted) | -0.4 | [6][7] |

Synthesis and Purification

Illustrative Experimental Protocol: Synthesis of a Substituted Imidazolyl-Methanol

This protocol is adapted from general procedures for the synthesis of similar compounds and should be optimized for the specific target molecule.[8][9]

Materials:

-

Appropriate starting materials (e.g., a suitable amino ketone or its precursor)

-

Formamide or other cyclization reagents

-

Reducing agent (e.g., Lithium aluminum hydride, Sodium borohydride)

-

Anhydrous solvents (e.g., THF, Methanol)

-

Reagents for workup and purification (e.g., deionized water, sodium hydroxide, toluene, ethyl acetate, silica gel)

Equipment:

-

Round-bottom flasks

-

Magnetic stirrer with hotplate

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

-

Standard laboratory glassware

Procedure:

-

Formation of the Imidazole Ring: The imidazole core can be synthesized through various methods, such as the reaction of a dicarbonyl compound with an aldehyde and ammonia (Radziszewski synthesis) or from an aminonitrile. For a 2-methyl substituted imidazole, a common precursor would be a suitable diamine reacted with acetic acid or a derivative.[10]

-

Introduction/Modification of the Methanol Group: If the methanol group is not already present on the starting materials, it can be introduced. For instance, a related imidazole-4-carboxylic acid or its ester can be reduced to the corresponding alcohol.

-

Reduction Step (Illustrative): A procedure for the reduction of a related imidazole ester to an imidazolyl-methanol is as follows:

-

A solution of the imidazole ester (1 equivalent) in dry THF is added dropwise to a stirred suspension of a reducing agent like lithium aluminum hydride (1.4 equivalents) in dry THF at 0 °C under an inert atmosphere.[8]

-

The reaction mixture is then stirred at room temperature, and the progress is monitored by Thin Layer Chromatography (TLC).

-

-

Workup:

-

Upon completion, the reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution.

-

The resulting mixture is filtered, and the filtrate is extracted with an organic solvent like ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.[11]

-

-

Purification:

-

The crude this compound can be purified by column chromatography on silica gel. A typical eluent system would be a mixture of a polar and a non-polar solvent, such as dichloromethane and methanol.[11][12]

-

Alternatively, recrystallization from a suitable solvent can be employed to obtain the pure product.[10]

-

General Workflow for Synthesis and Purification

Caption: General workflow for the synthesis and purification of this compound.

Biological Activity and Derivatization

Imidazole-containing compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, antibacterial, and antifungal properties.[4] The specific biological activities of this compound are not extensively documented in the provided search results. However, its structure, featuring a primary alcohol, makes it an excellent candidate for derivatization to explore structure-activity relationships (SAR).

Potential Derivatization Strategies

The hydroxyl group of this compound is a key site for chemical modification to generate a library of new compounds with potentially enhanced biological activities.[13]

-

Esterification: Conversion of the primary alcohol to an ester can alter the lipophilicity and introduce various functional groups that can interact with biological targets.[13]

-

Etherification: The formation of ether linkages can modify the steric and electronic properties of the molecule.[13]

-

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid. These functional groups can then be used in subsequent reactions, such as reductive amination or amide bond formation, to create a diverse range of derivatives.[13]

Logical Flow for Derivatization and SAR Studies

Caption: Logical workflow for the derivatization of this compound.

Safety and Handling

Based on available safety data, this compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2][6]

Precautionary Measures:

-

Avoid breathing dust, mist, or spray.[2]

-

Wash skin thoroughly after handling.[2]

-

Do not eat, drink, or smoke when using this product.[2]

-

Use in a well-ventilated area.[2]

-

Wear protective gloves, safety glasses, and suitable protective clothing.[2]

-

Store in a dry, cool, and well-ventilated area with the container tightly closed.[2]

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. scbt.com [scbt.com]

- 2. synquestlabs.com [synquestlabs.com]

- 3. 45533-87-7|this compound|BLD Pharm [bldpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. (1H-Imidazol-4-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C5H8N2O | CID 11480420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - this compound (C5H8N2O) [pubchemlite.lcsb.uni.lu]

- 8. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol [mdpi.com]

- 9. jstage.jst.go.jp [jstage.jst.go.jp]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Synthesis of 4-Hydroxymethylimidazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxymethylimidazole and its derivatives are pivotal structural motifs in medicinal chemistry and pharmaceutical development. As key intermediates, they are integral to the synthesis of a wide array of biologically active compounds, including H2-receptor antagonists used in the treatment of peptic ulcers. The strategic importance of these compounds necessitates robust and efficient synthetic methodologies. This technical guide provides an in-depth review of the core synthetic routes to 4-hydroxymethylimidazoles, presenting detailed experimental protocols, comparative data, and workflow diagrams to aid researchers in the selection and implementation of the most suitable synthetic strategies.

Core Synthetic Strategies

The synthesis of 4-hydroxymethylimidazoles can be broadly categorized into several key approaches, each with its own set of advantages and limitations. These include the reduction of functionalized imidazole precursors, construction of the imidazole ring from acyclic precursors, and direct functionalization of the imidazole core.

Reduction of 4-Imidazolecarboxylic Acid Esters

A prevalent and versatile method for the synthesis of 4-hydroxymethylimidazoles involves the reduction of the corresponding 4-imidazolecarboxylic acid esters. This approach benefits from the relative accessibility of the starting esters.

An improved and cost-effective method for large-scale synthesis avoids the use of expensive hydrides by employing alkali metals or calcium in liquid ammonia.[1] This process selectively reduces the ester group without affecting the imidazole ring.[1]

Experimental Protocol: Reduction of Ethyl 5-methyl-4-imidazolecarboxylate with Sodium in Liquid Ammonia [1]

-

A 5-liter flask equipped with an overhead stirrer is flushed with nitrogen.

-

Anhydrous liquid ammonia (2.7 liters) is collected in the vessel without external cooling.

-

Sodium (112 g, 4.87 moles) is added in small portions.

-

A solution of ethyl 5-methyl-4-imidazolecarboxylate (180 g, 1.17 moles) in 250 ml of anhydrous tetrahydrofuran is added dropwise over 30 minutes.

-

After the addition is complete, the reaction is quenched by the portion-wise addition of ammonium chloride (260 g, 4.87 moles).

-

The ammonia is allowed to evaporate overnight.

-

The residue is treated with 1.5 liters of isopropanol, heated for 30 minutes at 60-75°C, cooled, and filtered.

-

The filtrate is acidified to pH 1 with hydrogen chloride gas and filtered again.

-

The second filtrate is concentrated to a thick slurry and diluted with acetone.

-

The product, 4-(hydroxymethyl)-5-methylimidazole hydrochloride, is collected and dried.

Synthetic Workflow: Reduction of 4-Imidazolecarboxylic Acid Esters

Caption: Workflow for the reduction of 4-imidazolecarboxylic acid esters.

A classic and effective, albeit more expensive for large-scale production, method utilizes lithium aluminum hydride (LiAlH4) as the reducing agent.[2]

Experimental Protocol: Reduction of 4-Methyl-5-carbethoxyimidazole with LiAlH4 [2]

-

To a suspension of lithium aluminum hydride in anhydrous tetrahydrofuran at 0°C, a slurry of ethyl 4-methylimidazole-5-carboxylate in tetrahydrofuran is added in portions.

-

The solution is stirred for 24 hours at room temperature.

-

Concentrated hydrochloric acid is carefully added to the reaction mixture.

-

The organic solvent is removed by evaporation.

-

Absolute ethanol is added, and the mixture is heated to boiling and filtered hot through Celite.

-

The filtrate is evaporated to afford 4-methyl-5-hydroxymethylimidazole hydrochloride.

Synthesis from Fructose

A well-established method, detailed in Organic Syntheses, utilizes fructose as a readily available starting material to construct the imidazole ring.[3]

Experimental Protocol: Synthesis of 4(5)-Hydroxymethylimidazole from Fructose [3]

-

To a 5-liter flask containing 222 g (1 mole) of basic cupric carbonate, add 1.5 liters of distilled water and 720 g (12 moles) of 28% ammonia. Swirl to dissolve the bulk of the copper carbonate.[3]

-

Add 112 g (1.3-1.4 moles) of 37-40% formaldehyde and 90 g (0.475 mole) of 95% fructose.[3]

-

Heat the mixture to 60°C and maintain this temperature for 2.5-3 hours while aerating with a vigorous stream of air.[3]

-

Filter the hot solution and wash the precipitate with hot water.

-

Suspend the moist precipitate in 1 liter of water and acidify to litmus with concentrated hydrochloric acid.

-

Pass hydrogen sulfide gas through the suspension until copper precipitation is complete (2-3 hours).[3]

-

Filter the copper sulfide and extract the precipitate with hot water.

-

Boil the combined filtrate and washings for 15 minutes, then add 60 g (0.26 mole) of picric acid with stirring until dissolved.

-

Cool the solution to allow the hydroxymethylimidazole picrate to crystallize.

-

To convert the picrate to the hydrochloride salt, dissolve 100 g (0.306 mole) of the pure picrate in a mixture of 120 g of 37% hydrochloric acid, 250 ml of water, and 500 ml of benzene at 80°C.

-

Decant the benzene layer and extract the aqueous layer five times with 330-ml portions of benzene.

-

Treat the aqueous layer with activated charcoal, filter, and evaporate to dryness under reduced pressure.

-

Recrystallize the resulting solid from hot absolute ethanol to yield colorless needles of 4(5)-hydroxymethylimidazole hydrochloride.[3]

Synthetic Workflow: Synthesis from Fructose

Caption: Workflow for the synthesis of 4(5)-hydroxymethylimidazole from fructose.

Hydrolysis of Bis-imidazole Ethers

In some synthetic preparations of 4-hydroxymethylimidazoles, bis-imidazole ethers can form as significant by-products. A patented method allows for the conversion of these ethers into the desired product.[2]

Experimental Protocol: Hydrolysis of Bis-(5-methyl-4-imidazolylmethyl) Ether [2]

-

A dilute aqueous solution (e.g., 5 wt%) of crude 4-(hydroxymethyl)-imidazole hydrochloride containing the bis-ether impurity is prepared.

-

The pH of the solution is adjusted to approximately 2.5 to 3 using hydrochloric acid.

-

The solution is heated to a temperature between 100°C and 130°C.

-

The reaction is monitored for the conversion of the ether to 4-(hydroxymethyl)-imidazole hydrochloride.

Hydroxymethylation of 4-Methylimidazole

Direct hydroxymethylation of a pre-formed imidazole ring is another viable strategy.

Experimental Protocol: Hydroxymethylation of 4-Methylimidazole

-

Melt 164.2 g (2.0 mol) of 4-methyl-imidazole and add 36 g (2 mol) of water.

-

Add 166.4 g of 36.1% aqueous formalin solution (2.0 mol) dropwise with stirring and cooling, maintaining a temperature below 30°C.

-

Adjust the reaction mixture to pH 12.4 by adding aqueous sodium hydroxide solution.

-

Stir the mixture at 30°C.

-

After the reaction is complete, the product, 4-methyl-5-hydroxymethylimidazole, is isolated, for example, by neutralization with hydrochloric acid and subsequent workup.

Quantitative Data Summary

The following tables summarize the quantitative data for the key synthetic methods described.

Table 1: Reduction of 4-Imidazolecarboxylic Acid Esters

| Starting Material | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Ethyl 5-methyl-4-imidazolecarboxylate | Sodium / Liquid NH₃ | THF / NH₃ | - | - | 78 | [1] |

| 4-Methyl-5-carbethoxyimidazole | LiAlH₄ | THF | 0 to RT | 24 | ~60 | [2] |

Table 2: Synthesis from Fructose

| Starting Material | Key Reagents | Temperature (°C) | Time (h) | Yield of Picrate (%) | Yield of HCl Salt (%) | Reference |

| Fructose | CuCO₃·Cu(OH)₂, NH₃, CH₂O | 60 | 2.5-3 | 54-60 | 90-95 (from picrate) | [3] |

Table 3: Hydrolysis of Bis-imidazole Ethers

| Starting Material | pH | Temperature (°C) | Time (h) | Final Product Purity (%) | Reference |

| Crude 4-(hydroxymethyl)-imidazole HCl with bis-ether | 2.5-3 | 100-130 | - | >95 | [2] |

Conclusion

The synthesis of 4-hydroxymethylimidazoles can be achieved through various effective routes. The choice of a particular method will depend on factors such as the scale of the synthesis, cost of reagents, and the availability of starting materials. The reduction of 4-imidazolecarboxylic acid esters, particularly using sodium in liquid ammonia, offers a cost-effective and high-yielding process for industrial applications. The synthesis from fructose, while involving multiple steps, utilizes inexpensive starting materials and is well-documented. For syntheses where bis-ether by-products are a concern, a straightforward hydrolysis protocol can be employed. This guide provides the necessary detailed information for researchers to make informed decisions and successfully implement the synthesis of these valuable imidazole intermediates.

References

A Technical Guide to Bioactive Imidazole Alkaloids: Discovery, Mechanisms, and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazole ring is a fundamental five-membered heterocyclic scaffold widely distributed in natural products and synthetic compounds, exhibiting a vast array of biological activities.[1][2] This technical guide provides a comprehensive overview of the discovery, background, and mechanisms of action of key bioactive imidazole alkaloids. It delves into their origins, from marine sponges to endogenous molecules, and details their diverse physiological and pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and neurotransmitter functions.[1][2][3] This document is intended to be a resource for researchers and professionals in drug discovery and development, offering detailed experimental protocols, quantitative bioactivity data, and visual representations of key signaling pathways to facilitate further investigation and application of this important class of compounds.

Introduction to Imidazole Alkaloids

Imidazole, a planar five-membered ring containing two nitrogen atoms, is a crucial building block in numerous biological molecules, including the amino acid histidine and the hormone histamine.[3][4] Its unique electronic properties, including its aromaticity and ability to act as both a proton donor and acceptor, allow it to participate in a wide range of biological interactions.[1] This versatility has made imidazole and its derivatives a privileged structure in medicinal chemistry, with applications ranging from antifungal agents to anticancer drugs.[3][4][5] Natural sources, particularly marine organisms, are a rich reservoir of structurally diverse and biologically active imidazole alkaloids.[6]

Major Classes of Bioactive Imidazole Alkaloids

Marine Sponge-Derived Imidazole Alkaloids

Marine sponges are a prolific source of novel imidazole alkaloids with potent biological activities.[6][7] These compounds often feature complex and unique chemical structures.[7]

-

Pyrrole-Imidazole Alkaloids (PIAs): This is a large and structurally diverse family of alkaloids found exclusively in marine sponges.[8] Oroidin, first isolated from the sponge Agelas oroides, is considered a biosynthetic precursor to many more complex PIAs.[8][9] Other notable examples include the dimeric alkaloids ageliferin and sceptrin.[9][10] Many PIAs exhibit significant biological activities, including antimicrobial, antiviral, and cytotoxic effects.[8][9]

-

Naamidines and Related Compounds: Sponges of the genus Leucetta have yielded a variety of imidazole alkaloids, including the naamidines.[11] For instance, naamidine J, isolated from the South China Sea sponge Pericharax heteroraphis, has demonstrated cytotoxic activity against cancer cell lines.[7]

-

Agelasines: These are 7,9-dialkylpurinium salts isolated from sponges of the genus Agelas.[12] They typically consist of a diterpenoid side chain attached to a 9-methyladenine core and exhibit a range of bioactivities, including antimicrobial and cytotoxic effects, as well as the ability to inhibit Na/K-ATPase.[12]

Endogenous Imidazole-Containing Compounds

-

Histamine: Formed via the decarboxylation of the amino acid histidine, histamine is a potent biogenic amine involved in local immune responses, regulation of physiological functions in the gut, and as a neurotransmitter.[13] Its effects are mediated through four distinct G-protein coupled receptors (H1, H2, H3, and H4), making it a critical target in the treatment of allergies and gastric ulcers.[14][15]

-

Carnosine: A dipeptide composed of β-alanine and L-histidine, carnosine is found in high concentrations in muscle and brain tissues.[16][17] It possesses significant antioxidant properties, acting as a scavenger of reactive oxygen species (ROS) and a chelator of divalent metal ions.[16][17][18] Carnosine also functions as a pH buffer in muscle cells.[16]

Other Notable Imidazole Alkaloids

-

Coelenterazine: This imidazopyrazinone luciferin is the light-emitting molecule in many marine bioluminescent organisms.[19] The bioluminescent reaction involves the oxidation of coelenterazine by a luciferase, leading to the emission of blue light.[20][21] This system has been widely adapted for use as a reporter in molecular biology.[22]

-

Pilocarpine: Found in the leaves of Pilocarpus species, pilocarpine is an imidazole alkaloid used in the treatment of glaucoma and dry mouth.[13] It acts as a non-selective muscarinic receptor agonist, stimulating secretions and causing pupillary constriction.[13]

Quantitative Bioactivity Data

The following tables summarize the quantitative bioactivity data for a selection of imidazole alkaloids.

| Compound | Source Organism | Target Cell Line/Organism | Bioactivity | IC50 / EC50 | Reference |

| Naamidine J | Pericharax heteroraphis | K562 (human leukemia) | Cytotoxicity | 11.3 µM | [7][23] |

| Naamidine H | Pericharax heteroraphis | K562 (human leukemia) | Cytotoxicity | 9.4 µM | [23] |

| Naamidine H | Pericharax heteroraphis | HeLa (human cervical cancer) | Cytotoxicity | 21.4 µM | [23] |

| Naamidine H | Pericharax heteroraphis | A549 (human lung cancer) | Cytotoxicity | 22.4 µM | [23] |

| (-)-Calcaridine | Leucetta chagosensis | MCF-7 (human breast cancer) | Cytotoxicity | 25.3 µM | [23] |

| (2E, 9E)-Pyronaamidine-9-(N-methylimine) | Leucetta chagosensis | MCF-7 (human breast cancer) | Cytotoxicity | 24.2 µM | [23] |

| Naamine J | Leucandra sp. | MCF-7 (human breast cancer) | Cytotoxicity | 20.1 µM | [23] |

| Naamine J | Leucandra sp. | A549 (human lung cancer) | Cytotoxicity | 23.7 µM | [23] |

| Naamine J | Leucandra sp. | HeLa (human cervical cancer) | Cytotoxicity | 28.2 µM | [23] |

| Naamine J | Leucandra sp. | PC9 (human lung cancer) | Cytotoxicity | 45.3 µM | [23] |

| Naamidine I | Leucetta chagosensis | HeLa (human cervical cancer) | Cytotoxicity | 29.6 µM | [23] |

| Agelasine Z | Agelas axifera | Haemonchus contortus (L4 larvae) | Reduced Motility | ~50% at 100 µM | [24] |

| Agelasine B | Agelas axifera | Haemonchus contortus (L4 larvae) | Reduced Motility | 50.5% at 100 µM | [24] |

| Agelasine D | Agelas axifera | Haemonchus contortus (L4 larvae) | Reduced Motility | 51.8% at 100 µM | [24] |

Signaling Pathways and Mechanisms of Action

Histamine Receptor Signaling

Histamine exerts its diverse effects by binding to four different G-protein coupled receptors (GPCRs). The signaling pathways for the H1 and H2 receptors are well-characterized.

Histamine H1 Receptor (H1R) Signaling: The H1R is primarily coupled to Gαq/11.[14] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This cascade is central to the pro-inflammatory and allergic responses mediated by histamine.

Caption: Histamine H1 Receptor Signaling Pathway.

Histamine H2 Receptor (H2R) Signaling: The H2R is coupled to Gαs, which activates adenylyl cyclase (AC).[25] AC then catalyzes the conversion of ATP to cyclic AMP (cAMP).[25] cAMP acts as a second messenger, primarily activating Protein Kinase A (PKA).[25] This pathway is famously involved in the stimulation of gastric acid secretion.

Caption: Histamine H2 Receptor Signaling Pathway.

Carnosine Biosynthesis and Antioxidant Action

Carnosine is synthesized from its constituent amino acids, β-alanine and L-histidine, by the enzyme carnosine synthase.[17][26] Its primary mechanism of action as an antioxidant involves the scavenging of reactive oxygen species (ROS) and the chelation of pro-oxidant metal ions like copper and iron.[16][18]

Caption: Carnosine Biosynthesis and Antioxidant Mechanism.

Coelenterazine Bioluminescence

The bioluminescence of coelenterazine is an enzyme-catalyzed chemiluminescent reaction. In the presence of a luciferase and molecular oxygen, coelenterazine is oxidized to form a high-energy dioxetanone intermediate.[19][22] This unstable intermediate then decomposes, releasing carbon dioxide and an excited-state coelenteramide, which emits a photon of light as it returns to its ground state.[20][22]

Caption: Coelenterazine Bioluminescence Reaction Pathway.

Experimental Protocols

General Workflow for Isolation and Characterization

The isolation and characterization of novel imidazole alkaloids from natural sources, such as marine sponges, typically follow a standardized workflow. This process, known as bioassay-guided fractionation, uses a biological assay to direct the purification process.

Caption: Bioassay-Guided Fractionation Workflow.

Protocol: Extraction and Isolation from Marine Sponges

This protocol is a generalized procedure for the extraction and isolation of imidazole alkaloids from a marine sponge, exemplified by the work on Pericharax heteroraphis.[7]

-

Collection and Preparation: Collect the marine sponge sample and freeze-dry it immediately to preserve the chemical constituents. The dried sponge material is then ground into a fine powder.

-

Extraction: The powdered sponge material is exhaustively extracted with methanol (MeOH) at room temperature. The solvent is then evaporated under reduced pressure to yield the crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with different organic solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH), to separate compounds based on their polarity.

-

Bioassay: Each fraction is tested for the desired biological activity (e.g., cytotoxicity, antimicrobial activity). The most active fraction is selected for further purification.

-

Column Chromatography: The active fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-EtOAc or chloroform-MeOH) to separate the components.

-

High-Performance Liquid Chromatography (HPLC): Fractions from column chromatography are further purified by reversed-phase HPLC (e.g., using a C18 column) with a suitable mobile phase (e.g., a gradient of acetonitrile in water) to isolate the pure compounds.

-

Purity Assessment: The purity of the isolated compounds is confirmed by analytical HPLC and spectroscopic methods.

Protocol: Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., K562, HeLa) in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of the isolated imidazole alkaloids in the cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a negative control (medium only) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (e.g., 20 µL of a 5 mg/mL solution in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration of the test compound relative to the negative control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined by plotting a dose-response curve.

Protocol: Structure Elucidation

The chemical structure of a purified imidazole alkaloid is determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often with electrospray ionization (ESI), is used to determine the exact mass of the molecule and, consequently, its molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and types of protons in the molecule and their neighboring atoms.

-

¹³C NMR: Provides information about the number and types of carbon atoms in the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between atoms.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for assembling the molecular fragments into a complete structure.

-

-

-

Comparison with Known Compounds: The spectroscopic data obtained are compared with those of known compounds reported in the literature to identify if the isolated compound is a known substance or to aid in the structure elucidation of a novel compound.[7]

Conclusion

Imidazole alkaloids represent a vast and diverse group of natural products with significant potential for drug discovery and development. Their wide range of biological activities, from cytotoxicity against cancer cells to modulation of key physiological pathways, underscores their importance as lead compounds. This guide has provided a foundational overview of the discovery, bioactivity, and mechanisms of several key classes of imidazole alkaloids. The detailed experimental protocols and visual representations of signaling pathways are intended to serve as a practical resource for researchers, facilitating the ongoing exploration and exploitation of these remarkable molecules for therapeutic benefit. Further research into the biosynthesis, structure-activity relationships, and mechanisms of action of this chemical class will undoubtedly uncover new and exciting opportunities in medicinal chemistry and pharmacology.

References

- 1. researchgate.net [researchgate.net]

- 2. benthamscience.com [benthamscience.com]

- 3. researchgate.net [researchgate.net]

- 4. pharmacyjournal.net [pharmacyjournal.net]

- 5. mdpi.com [mdpi.com]

- 6. longdom.org [longdom.org]

- 7. Imidazole Alkaloids from the South China Sea Sponge Pericharax heteroraphis and Their Cytotoxic and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Submarine Journey: The Pyrrole-Imidazole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Dimeric pyrrole-imidazole alkaloids: Synthetic approaches and biosynthetic hypotheses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Agelasine - Wikipedia [en.wikipedia.org]

- 13. Imidazole Alkaloids | Alkaloids Derived from Histidine | Alkaloids from Plants | Medicinal Herbs | Botany | Biocyclopedia.com [biocyclopedia.com]

- 14. Frontiers | The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets [frontiersin.org]

- 15. Histamine receptor signaling in energy homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Carnosine - Wikipedia [en.wikipedia.org]

- 17. Carnosine, Small but Mighty—Prospect of Use as Functional Ingredient for Functional Food Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. journals.physiology.org [journals.physiology.org]

- 19. chemistry.illinois.edu [chemistry.illinois.edu]

- 20. Osamu Shimomura - Lectures | Lindau Mediatheque [mediatheque.lindau-nobel.org]

- 21. goldbio.com [goldbio.com]

- 22. scispace.com [scispace.com]

- 23. Cytotoxic Alkaloids Derived from Marine Sponges: A Comprehensive Review [mdpi.com]

- 24. DSpace [research-repository.griffith.edu.au]

- 25. researchgate.net [researchgate.net]

- 26. Physiological Roles of Carnosine in Myocardial Function and Health - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of (2-Methyl-1H-imidazol-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solubility is a critical physicochemical parameter in drug discovery and development, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation feasibility. This technical guide provides a comprehensive overview of the solubility of (2-Methyl-1H-imidazol-4-yl)methanol. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on delivering detailed experimental protocols for determining its solubility in various solvents. It outlines the gold-standard equilibrium shake-flask method and discusses higher-throughput kinetic solubility assays. Furthermore, this guide presents a framework for data presentation and includes visualizations to clarify experimental workflows and fundamental concepts of solubility.

Introduction to the Significance of Solubility

In the pharmaceutical sciences, the aqueous solubility of an active pharmaceutical ingredient (API) is a paramount consideration from early discovery through to formulation development. Poor solubility can lead to low and erratic bioavailability, hindering the development of a promising therapeutic candidate.[1] this compound, a heterocyclic compound, possesses structural motifs that suggest its potential for hydrogen bonding and ionization, making its interaction with different solvents a subject of interest for researchers. Understanding its solubility profile is essential for designing appropriate in vitro assays, developing suitable formulations, and predicting its in vivo behavior.

Solubility Data for this compound

Table 1: Illustrative Solubility Data Presentation for this compound

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Method Used |

| Phosphate Buffered Saline (PBS) pH 7.4 | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Simulated Gastric Fluid (pH 1.2) | 37 | Data to be determined | Data to be determined | Shake-Flask |

| Simulated Intestinal Fluid (pH 6.8) | 37 | Data to be determined | Data to be determined | Shake-Flask |

| Water | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Methanol | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Ethanol | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Acetonitrile | 25 | Data to be determined | Data to be determined | Shake-Flask |

Experimental Protocols for Solubility Determination

To ensure accurate and reproducible solubility data, standardized experimental protocols are essential. The following sections detail the widely accepted equilibrium shake-flask method and provide an overview of kinetic solubility assays.

Thermodynamic Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method, proposed by Higuchi and Connors, is the gold-standard for determining thermodynamic solubility.[2] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

3.1.1. Materials and Equipment

-

This compound (solid, high purity)

-

Selected solvents (e.g., purified water, buffers, organic solvents)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

pH meter

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other validated analytical instrumentation.

3.1.2. Step-by-Step Procedure

-

Preparation: Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a known volume of the desired solvent or buffer to the vial.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker. Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours, but the exact time should be determined by preliminary experiments to ensure the concentration in the solution has reached a plateau.[2][3] For Biopharmaceutics Classification System (BCS) studies, the temperature is typically maintained at 37 ± 1 °C.[4][5][6]

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filtration: Immediately filter the aliquot through a syringe filter to remove any remaining microscopic particles. Adsorption of the compound to the filter should be assessed and minimized.

-

Analysis: Dilute the filtered saturated solution with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as HPLC.

3.1.3. Data Analysis

The solubility is calculated from the concentration of the analyte in the saturated solution, as determined by the analytical method. It is recommended to perform at least three replicate measurements for each solvent and temperature condition.[6]

Kinetic Solubility Assays

For earlier stages of drug discovery where high-throughput screening is required, kinetic solubility assays are often employed.[7][8] These methods are faster but may not represent true thermodynamic equilibrium. In a typical kinetic solubility assay, a concentrated stock solution of the compound in DMSO is added to an aqueous buffer, and the concentration at which precipitation occurs is determined.[7][8][9]

Visualizing Experimental and Logical Workflows

Experimental Workflow for Shake-Flask Solubility Measurement

The following diagram illustrates the key steps in the equilibrium shake-flask solubility determination protocol.

Caption: Workflow for Equilibrium Solubility Determination.

Impact of pH on the Solubility of Ionizable Compounds

This compound contains an imidazole ring, which is a weak base and can be protonated at acidic pH. This ionization can significantly impact its aqueous solubility.

Caption: pH-Dependent Solubility of an Imidazole-Containing Compound.

Conclusion

While specific quantitative solubility data for this compound is not widely published, this technical guide provides researchers, scientists, and drug development professionals with the necessary tools to determine this critical parameter. By following the detailed experimental protocols for equilibrium and kinetic solubility measurements, a comprehensive understanding of the compound's solubility profile can be achieved. This information is indispensable for advancing the research and development of any potential therapeutic agent.

References

- 1. Solubility Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 2. researchgate.net [researchgate.net]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ema.europa.eu [ema.europa.eu]

- 6. database.ich.org [database.ich.org]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. enamine.net [enamine.net]

- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Quantum Chemical Calculations on 2,4-Substituted Imidazoles